molecular formula C24H31N3O3 B1678920 PNU 109291 CAS No. 187665-60-7

PNU 109291

Cat. No.: B1678920
CAS No.: 187665-60-7
M. Wt: 409.5 g/mol
InChI Key: UDLSEQDYARNKTL-HSZRJFAPSA-N
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Preparation Methods

The synthesis of PNU109291 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial production methods for PNU109291 are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities that adhere to strict regulatory standards to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

PNU109291 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PNU109291 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

PNU109291 has several scientific research applications, including:

    Chemistry: Used as a reference compound to study the properties and behavior of 5-hydroxytryptamine receptor agonists.

    Biology: Employed in experiments to understand the role of 5-hydroxytryptamine receptors in various biological processes, including neurotransmission and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in treating migraine disorders and other nervous system diseases.

    Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine receptor system.

Mechanism of Action

PNU109291 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine receptor 1D. This activation leads to a series of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal excitability. The compound reduces dural plasma extravasation evoked by trigeminal ganglion stimulation, which is a key mechanism in the pathophysiology of migraines .

Comparison with Similar Compounds

PNU109291 is unique in its high selectivity and potency as a 5-hydroxytryptamine receptor 1D agonist. Similar compounds include:

    Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in the treatment of migraines.

    Rizatriptan: A selective 5-hydroxytryptamine receptor agonist with similar therapeutic applications.

    Zolmitriptan: Known for its efficacy in treating acute migraine attacks.

Compared to these compounds, PNU109291 offers a distinct profile in terms of its selectivity and potency, making it a valuable tool in scientific research .

Properties

CAS No.

187665-60-7

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide

InChI

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1

InChI Key

UDLSEQDYARNKTL-HSZRJFAPSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNU109291;  PNU 109291;  PNU-109291.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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